![molecular formula C9H11N3 B1602882 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine CAS No. 119858-51-4](/img/structure/B1602882.png)
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Overview
Description
“2,3-Dimethylimidazo[1,2-a]pyridin-8-amine” is a chemical compound. It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazopyridines can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Chemical Reactions Analysis
Imidazopyridines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Anticancer Research
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine: has shown potential as a scaffold for developing anticancer agents. Studies have synthesized derivatives of this compound, which demonstrated significant antiproliferative potential against breast cancer cell lines . The compound’s ability to be functionalized makes it a valuable candidate for creating novel therapeutics targeting various cancer types.
Antituberculosis Agents
This compound has been identified as a core structure in the development of new antituberculosis drugs. Derivatives of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The ongoing research in this area could lead to breakthroughs in treating this challenging infectious disease.
Synthesis Methodology in Medicinal Chemistry
The compound is used in solvent- and catalyst-free synthesis methods under microwave irradiation, which are environmentally benign and efficient . This approach aligns with the principles of green chemistry, offering a cleaner alternative for synthesizing bioactive heterocycles.
Pharmacological Applications
Imidazo[1,2-a]pyridines, including 2,3-Dimethyl-Imidazo[1,2-A]Pyridin-8-Ylamine, are part of a class of compounds that serve as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These activities make them relevant for developing drugs for various neurological and cardiovascular conditions.
Materials Science
The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. They have applications in creating optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . Their versatility in this field stems from their aromatic heterocyclic structure, which can be tailored for specific functionalities.
Environmental Science
In the context of environmental science, the synthesis methods for imidazo[1,2-a]pyridines, including the compound , are notable for their minimal environmental impact. The solvent-free and catalyst-free synthesis under microwave irradiation represents a sustainable approach to chemical manufacturing, reducing hazardous waste and energy consumption .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that the imidazo[1,2-a]pyridine class of compounds can exhibit significant activity against various diseases, including multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
It’s known that certain imidazo[1,2-a]pyridine compounds have shown good microsomal stability .
Result of Action
It’s known that certain imidazo[1,2-a]pyridine compounds have shown significant inhibitory potency .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
properties
IUPAC Name |
2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUABNJRTRJMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619217 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119858-51-4 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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